molecular formula C20H23N5O2S B11337320 N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide

N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B11337320
M. Wt: 397.5 g/mol
InChI Key: BFDQRRRXDZFPPU-UHFFFAOYSA-N
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Description

N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide, also known by its chemical formula C22H24N6O3S, is a complex organic compound. Let’s break down its structure:

  • The core consists of a phenyl ring (C6H5) with a sulfonamide group (SO2NH2) attached.
  • The phenyl ring bears an amino group (NH2) at the para position (position 4).
  • The amino group is further substituted by a pyrimidine ring (C4H4N2) at the ortho position (position 2).
  • The pyrimidine ring contains a dimethylamino group (N(CH3)2) at position 6.
  • Finally, a methyl group (CH3) is attached to the phenyl ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common method involves the condensation of an appropriately substituted aniline with a sulfonyl chloride. The reaction proceeds as follows:

    Aniline Derivative Synthesis: Start with aniline derivatives (e.g., 4-aminobenzene sulfonamide) and react them with appropriate reagents to introduce the dimethylamino and pyrimidine moieties.

    Sulfonylation: Treat the resulting aniline derivative with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to form the sulfonamide linkage.

Industrial Production: In industry, N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide may be synthesized using large-scale processes optimized for efficiency and yield.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction of the sulfonamide group or other functional groups is possible.

    Substitution: Substitution reactions can occur at the amino or other reactive positions.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).

Major products depend on reaction conditions and substituents. For example, reduction may yield aniline derivatives, while oxidation could lead to sulfonyl compounds.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It might exhibit pharmacological properties due to its unique structure. Researchers explore its potential as a drug candidate.

    Chemistry: Its reactivity makes it valuable for synthetic chemistry studies.

    Biology: Investigating its interactions with biological targets sheds light on its biological effects.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H23N5O2S/c1-14-5-11-18(12-6-14)28(26,27)24-17-9-7-16(8-10-17)23-19-13-20(25(3)4)22-15(2)21-19/h5-13,24H,1-4H3,(H,21,22,23)

InChI Key

BFDQRRRXDZFPPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C

Origin of Product

United States

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